Zinc, bis(hexamethyldisilylamide)

Vue d'ensemble

Description

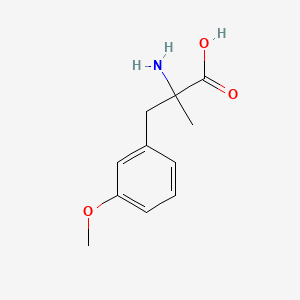

Zinc, bis(hexamethyldisilylamide) is a chemical compound with the molecular formula C12H36N2Si4Zn and a molecular weight of 386.15 g/mol . It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of zinc chloride with hexamethyldisilazane (HMDS) under specific conditions. The reaction typically involves heating the mixture in an inert atmosphere to prevent oxidation and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Zinc, bis(hexamethyldisilylamide) involves scaling up the laboratory synthesis process. This includes the use of larger reactors, precise temperature control, and continuous monitoring to ensure product consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Zinc, bis(hexamethyldisilylamide) can undergo various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Often involves the use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation reactions may produce zinc oxide, while reduction reactions can lead to the formation of zinc metal.

Applications De Recherche Scientifique

Zinc, bis(hexamethyldisilylamide) is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and metalloenzyme research.

Medicine: In drug delivery systems and as a component in pharmaceutical formulations.

Industry: In the production of advanced materials and nanotechnology applications.

Mécanisme D'action

The compound exerts its effects through its interaction with molecular targets and pathways. It can act as a ligand, forming complexes with various biomolecules, and can influence biological processes by modulating enzyme activities and signaling pathways.

Comparaison Avec Des Composés Similaires

Zinc, bis(hexamethyldisilylamide) is unique in its structure and reactivity compared to other zinc compounds. Similar compounds include:

Zinc acetate

Zinc chloride

Zinc sulfide

These compounds differ in their reactivity and applications, with Zinc, bis(hexamethyldisilylamide) being particularly notable for its use in advanced research applications.

Propriétés

IUPAC Name |

zinc;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUYQBZUVUONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

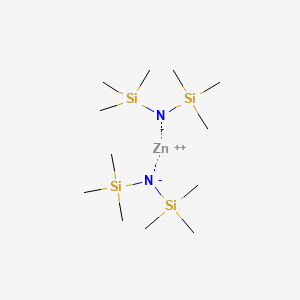

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2Si4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-27-7, 14760-26-0 | |

| Record name | Zinc, bis(hexamethyldisilylamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc bis[bis(trimethylsilyl)amide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Zinc bis[bis(trimethylsilyl)amide] a unique catalyst?

A1: Zinc bis[bis(trimethylsilyl)amide] exhibits a unique Lewis acid/Brønsted base cooperative catalysis mechanism. [, ] This dual functionality stems from the Lewis acidic zinc center and the Brønsted basic bis(trimethylsilyl)amide ligands. This synergy allows it to activate both electrophilic and nucleophilic reaction partners simultaneously, enabling transformations that are challenging to achieve with traditional catalysts. For example, it efficiently catalyzes the direct alkynylation of nitrones, a reaction with significant synthetic utility. []

Q2: Are there any specific structural features of Zinc bis[bis(trimethylsilyl)amide] influencing its reactivity?

A2: Yes, the structure of Zinc bis[bis(trimethylsilyl)amide] plays a crucial role in its reactivity. Studies reveal that the bis[N-(trimethylsilyl)iminobenzoyl]phosphanide units, when coordinated to Zinc, exhibit almost completely equalized bond lengths. [] This bond equalization suggests a high degree of delocalization within the ligand framework, potentially enhancing its ability to stabilize reactive intermediates during catalysis. Furthermore, the steric bulk provided by the trimethylsilyl groups can influence the selectivity of reactions by hindering access to certain reaction sites.

Q3: Beyond catalysis, what other applications has Zinc bis[bis(trimethylsilyl)amide] found?

A3: Zinc bis[bis(trimethylsilyl)amide] acts as a precursor for synthesizing heteroleptic zinc complexes with potential applications in materials science. [] Reactions with β-ketoiminates, bulky aryl-substituted β-diiminates, and donor-functionalised alcohols yield various heteroleptic complexes. These complexes have been investigated as single-source precursors for depositing zinc oxysulfide (Zn(O,S)) thin films via aerosol-assisted chemical vapor deposition (AACVD). [] Zn(O,S) is a promising material for buffer layers in thin-film photovoltaic devices.

Q4: What analytical techniques are employed to characterize Zinc bis[bis(trimethylsilyl)amide] and its derivatives?

A4: A range of analytical techniques is used to characterize Zinc bis[bis(trimethylsilyl)amide] and its derivatives. These include:

- NMR spectroscopy (1H, 13C, 31P): Provides information about the structure, bonding, and dynamics of the compounds. [, ]

- X-ray diffraction: Used to determine the solid-state structures of the complexes, offering insights into their coordination geometry and bond lengths. [, , ]

- Elemental Analysis: Confirms the elemental composition of the synthesized compounds. []

- Thermogravimetric analysis (TGA): Evaluates the thermal stability and decomposition behavior of the complexes, which is crucial for assessing their suitability as CVD precursors. []

- X-ray photoelectron spectroscopy (XPS) & Energy-dispersive X-ray analysis (EDX): Used to analyze the elemental composition and chemical states of the deposited Zn(O,S) thin films. []

- Scanning electron microscopy (SEM) & UV/Vis Spectroscopy: Employed to study the surface morphology, film thickness, and optical properties of the deposited materials. []

Q5: Have there been any computational studies on Zinc bis[bis(trimethylsilyl)amide] or its derivatives?

A5: Yes, density functional theory (DFT) calculations, specifically the B3LYP method, have been used to study Bis[N-(trimethylsilyl)iminobenzoyl]phosphanides. [] These calculations provided valuable insights into the electronic structure and bonding within these complexes. The theoretical results showed good agreement with experimental observations, further validating the use of computational methods in understanding these systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1597251.png)

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)

![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)